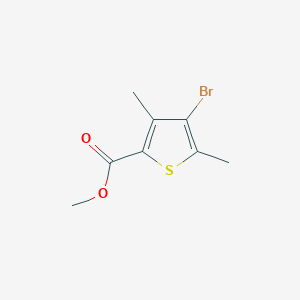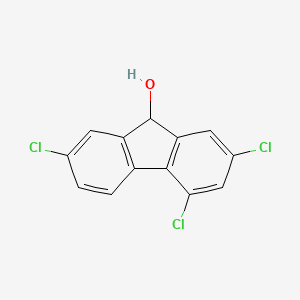
1,8-Bis(phenylselanyl)anthracene-9,10-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,8-Bis(phenylselanyl)anthracene-9,10-dione is an organoselenium compound with the molecular formula C({26})H({16})O({2})Se({2}) It is characterized by the presence of two phenylselanyl groups attached to an anthracene-9,10-dione core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,8-Bis(phenylselanyl)anthracene-9,10-dione can be synthesized through several methods. One common approach involves the reaction of anthracene-9,10-dione with phenylselenyl chloride in the presence of a base such as triethylamine. The reaction typically proceeds under mild conditions, often at room temperature, and yields the desired product after purification.
Another method involves the use of selenylation agents like diphenyl diselenide. In this approach, anthracene-9,10-dione is treated with diphenyl diselenide in the presence of a catalyst such as copper(I) iodide. The reaction is usually carried out in an inert atmosphere to prevent oxidation and can be performed at elevated temperatures to improve yield.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of organoselenium chemistry can be applied. Industrial synthesis would likely involve scalable reactions with optimized conditions for yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.
Analyse Chemischer Reaktionen
Types of Reactions
1,8-Bis(phenylselanyl)anthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The phenylselanyl groups can be oxidized to selenoxides using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to the corresponding anthracene-9,10-diol using reducing agents like sodium borohydride.
Substitution: The phenylselanyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically performed in organic solvents like dichloromethane at room temperature.
Reduction: Sodium borohydride; reactions are usually carried out in alcohol solvents such as ethanol or methanol.
Substitution: Nucleophiles such as thiols or amines; reactions often require a base like sodium hydroxide and are conducted in polar solvents.
Major Products
Oxidation: Selenoxides and selenones.
Reduction: Anthracene-9,10-diol.
Substitution: Various anthracene derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
1,8-Bis(phenylselanyl)anthracene-9,10-dione has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organoselenium compounds. It serves as a building block for the development of new materials with unique electronic and optical properties.
Biology: Investigated for its potential antioxidant properties due to the presence of selenium, which is known to play a role in reducing oxidative stress.
Medicine: Explored for its potential anticancer activity. Selenium-containing compounds have shown promise in inhibiting the growth of cancer cells.
Industry: Utilized in the development of organic semiconductors and photovoltaic materials. Its unique electronic properties make it suitable for applications in organic electronics.
Wirkmechanismus
The mechanism of action of 1,8-Bis(phenylselanyl)anthracene-9,10-dione involves its interaction with molecular targets through its phenylselanyl groups. These groups can undergo redox reactions, influencing cellular redox balance and potentially modulating signaling pathways. The compound’s ability to generate reactive oxygen species (ROS) and its antioxidant properties contribute to its biological effects. In medicinal applications, it may target specific enzymes or proteins involved in cancer cell proliferation.
Vergleich Mit ähnlichen Verbindungen
1,8-Bis(phenylselanyl)anthracene-9,10-dione can be compared with other selenium-containing anthracene derivatives:
1,8-Bis(methylselanyl)anthracene-9,10-dione: Similar structure but with methyl groups instead of phenyl groups. It may exhibit different reactivity and biological activity.
1,8-Bis(phenylthio)anthracene-9,10-dione: Contains sulfur instead of selenium. Sulfur analogs often have different redox properties and biological effects.
Anthracene-9,10-dione: The parent compound without selenium or sulfur groups. It serves as a basic scaffold for various functionalizations.
The uniqueness of this compound lies in its phenylselanyl groups, which impart distinct chemical and biological properties compared to its analogs. The presence of selenium enhances its potential as an antioxidant and its ability to participate in redox reactions, making it valuable for various applications in research and industry.
Eigenschaften
CAS-Nummer |
515159-03-2 |
|---|---|
Molekularformel |
C26H16O2Se2 |
Molekulargewicht |
518.3 g/mol |
IUPAC-Name |
1,8-bis(phenylselanyl)anthracene-9,10-dione |
InChI |
InChI=1S/C26H16O2Se2/c27-25-19-13-7-15-21(29-17-9-3-1-4-10-17)23(19)26(28)24-20(25)14-8-16-22(24)30-18-11-5-2-6-12-18/h1-16H |
InChI-Schlüssel |
OHWIAPAEMRDQJR-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)[Se]C2=CC=CC3=C2C(=O)C4=C(C3=O)C=CC=C4[Se]C5=CC=CC=C5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


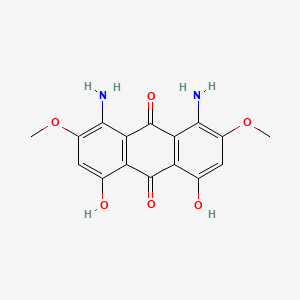

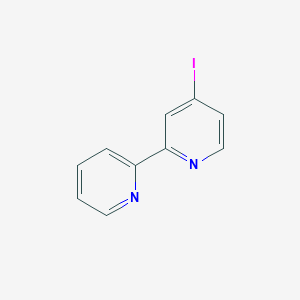


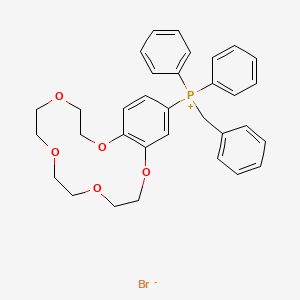
![1,5,5'-Trimethyl[2,2'-bipyridin]-6(1H)-one](/img/structure/B13143366.png)
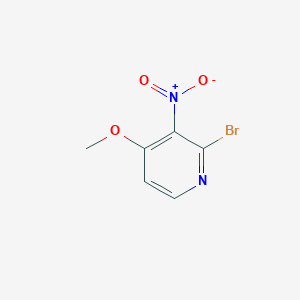
![10-[3,5-Bis[3,5-bis(4-tert-butylphenyl)phenyl]phenyl]-3,7-dibromophenoxazine](/img/structure/B13143375.png)


